molecular formula C14H10N4O2S B14438085 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 74959-55-0

5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Katalognummer: B14438085
CAS-Nummer: 74959-55-0
Molekulargewicht: 298.32 g/mol
InChI-Schlüssel: PXBNXRQKHUQPGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a nitro group at the para position of the phenyl ring attached to the thiadiazole core. Its synthesis typically involves cyclization reactions: for example, reacting 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide . Key spectral data include $ ^1H $-NMR signals at δ 7.06–8.33 ppm (aromatic protons) and IR absorption bands for NO$_2$ (1530, 1334 cm$^{-1}$) and C=N (1589 cm$^{-1}$) .

The compound exhibits diverse applications:

  • Material Science: Integrated into starch biopolymer films as a dual-fluorescent nanofiller, enabling applications in optical sensors .

Eigenschaften

CAS-Nummer

74959-55-0

Molekularformel

C14H10N4O2S

Molekulargewicht

298.32 g/mol

IUPAC-Name

5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H10N4O2S/c19-18(20)12-8-6-10(7-9-12)13-16-17-14(21-13)15-11-4-2-1-3-5-11/h1-9H,(H,15,17)

InChI-Schlüssel

PXBNXRQKHUQPGP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazonoyl Halides

The cyclocondensation of hydrazonoyl halides represents a classical approach to synthesizing 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. This method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazonoyl chloride derivatives in the presence of triethylamine as a base and absolute ethanol as the solvent. The reaction proceeds under reflux conditions (78–80°C) for 6–8 hours, facilitating the formation of the thiadiazole ring through nucleophilic substitution and cyclization.

Key intermediates, such as the hydrazonoyl bromide precursor, are synthesized by treating 4-nitroacetophenone with thionyl bromide (SOBr₂) in anhydrous dichloromethane. The resulting bromide is then reacted with hydrazonoyl chloride, which introduces the phenylamine group at the 2-position of the thiadiazole ring. Post-reaction workup includes neutralization with dilute hydrochloric acid, followed by recrystallization from ethanol to achieve a purity >95%.

Parameter Details
Reagents N-(4-nitrophenyl)acetohydrazonoyl bromide, hydrazonoyl chloride, triethylamine
Solvent Absolute ethanol
Temperature Reflux (78–80°C)
Time 6–8 hours
Yield 70–75%
Advantages High selectivity for thiadiazole formation
Disadvantages Requires anhydrous conditions; moderate yield

This method is favored for its reproducibility in laboratory settings, though scalability to industrial production remains challenging due to the sensitivity of hydrazonoyl halides to moisture.

Solid-Phase Synthesis Using Phosphorus Pentachloride

A modern solid-phase approach, detailed in a 2014 patent, employs thiosemicarbazide , carboxylic acid , and phosphorus pentachloride (PCl₅) in a solvent-free grinding process. Stoichiometric ratios of 1:1.2:1.2 (thiosemicarbazide:carboxylic acid:PCl₅) are mixed in a dry reaction vessel and ground at room temperature for 30–45 minutes. The exothermic reaction generates hydrogen chloride gas, which is neutralized by subsequent treatment with an alkaline solution (pH 8–8.2). The crude product is filtered, dried, and recrystallized from ethanol, yielding >91% pure 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.

Parameter Details
Reagents Thiosemicarbazide, 4-nitrobenzoic acid, PCl₅
Conditions Solvent-free, room-temperature grinding
Time 30–45 minutes
Yield 91–93%
Advantages Rapid, low equipment requirements, high yield
Disadvantages PCl₅ is moisture-sensitive; requires careful handling

This method’s efficiency stems from the Lewis acidity of PCl₅, which activates the carboxylic acid for nucleophilic attack by thiosemicarbazide, followed by cyclodehydration to form the thiadiazole ring. Its scalability and low toxicity profile make it suitable for industrial applications.

Acid-Catalyzed Cyclization with Sulfuric Acid

A third route, reported in recent academic research, utilizes concentrated sulfuric acid as a catalyst in ethanol under reflux. Thiosemicarbazide is condensed with 4-nitrobenzaldehyde in a one-pot reaction, where sulfuric acid promotes both imine formation and subsequent cyclization. The reaction mixture is heated at 80°C for 4 hours, after which it is poured into ice water to precipitate the product. Recrystallization from ethanol affords the target compound in 80–85% yield.

Parameter Details
Reagents Thiosemicarbazide, 4-nitrobenzaldehyde, H₂SO₄
Solvent Ethanol
Temperature Reflux (80°C)
Time 4 hours
Yield 80–85%
Advantages One-pot synthesis; minimal byproducts
Disadvantages Corrosive catalyst; moderate yield

This method highlights the versatility of acid-catalyzed reactions in constructing heterocyclic frameworks, though the use of concentrated sulfuric acid necessitates stringent safety protocols.

Comparative Analysis of Synthetic Methods

A comparative evaluation of the three methods reveals distinct advantages and limitations:

Method Yield Time Scalability Safety
Cyclocondensation 70–75% 6–8 hours Moderate Moderate (anhydrous conditions)
Solid-Phase 91–93% 30–45 minutes High Low (PCl₅ handling)
Acid-Catalyzed 80–85% 4 hours Moderate Low (corrosive acid)

The solid-phase method offers the highest yield and shortest reaction time, making it ideal for large-scale production. Conversely, the cyclocondensation route provides superior selectivity for specialized derivatives, while the acid-catalyzed approach balances simplicity and efficiency.

Physicochemical Characterization

The compound’s structural identity is confirmed through spectroscopic and chromatographic analyses:

Property Value
CAS Number 74959-55-0
Molecular Formula C₁₄H₁₀N₄O₂S
Molecular Weight 298.32 g/mol
IUPAC Name 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
SMILES C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N+[O-]
InChI Key PXBNXRQKHUQPGP-UHFFFAOYSA-N

Spectroscopic Data :

  • FTIR : N–H stretch (3260 cm⁻¹), C=N (1605 cm⁻¹), NO₂ asymmetric stretch (1520 cm⁻¹).
  • ¹H NMR (DMSO-d₆) : δ 8.40 (d, 2H, Ar–NO₂), 7.80 (d, 2H, Ar–NH), 7.50 (m, 5H, Ph).

Applications and Derivatives

5-(4-Nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine serves as a precursor for antimicrobial agents and enzyme inhibitors. Reduction of the nitro group yields 5-(4-aminophenyl) derivatives, which exhibit enhanced bioactivity. Recent studies also highlight its role in corrosion inhibition and coordination chemistry, where the thiadiazole ring acts as a ligand for transition metals.

Analyse Chemischer Reaktionen

5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in microorganisms. The nitrophenyl group is believed to play a crucial role in its antimicrobial activity by interfering with the metabolic pathways of the target organisms . The compound may inhibit the synthesis of essential biomolecules, leading to the death of the microorganisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations and Activity
Compound Name Substituents Key Biological Activity Reference
5-(4-Nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine 4-NO$_2$ on phenyl FabH inhibition (antibacterial)
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine 4-OCH$_3$ on phenyl Anticonvulsant (64% protection at 300 mg/kg)
5-(4-Chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine 4-Cl on phenyl Antiplatelet activity (IC$_{50}$ = 12 µM)
5-[4-Chloro-3-nitrophenyl]-1,3,4-thiadiazol-2-amine 4-Cl, 3-NO$_2$ on phenyl Antimicrobial (structure-activity pending)

Key Observations :

  • Nitro Groups : The presence of a nitro group (as in the target compound) correlates with strong enzyme inhibition (e.g., FabH), likely due to electron-withdrawing effects enhancing electrophilic interactions .
  • Electron-Donating Groups : Methoxy substituents (e.g., 4-OCH$_3$) improve anticonvulsant efficacy, possibly by enhancing bioavailability .

Heterocycle Modifications

Table 2: Thiadiazole vs. Oxadiazole Analogs
Compound Name Core Heterocycle Key Property Reference
5-(4-Nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine Thiadiazole FabH binding energy: -9.2 kcal/mol
5-(4-Nitrophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine Oxadiazole FabH binding energy: -8.7 kcal/mol

Key Observations :

  • Thiadiazole derivatives generally exhibit stronger binding to FabH than oxadiazole analogs, attributed to the sulfur atom’s polarizability and hydrophobic interactions .

Hybrid Derivatives with Other Pharmacophores

Table 3: Hybrid Compounds with Enhanced Activity
Compound Name Hybrid Structure Activity Reference
5-((3,4-Dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine Quinazoline-thiadiazole hybrid GSK-3 inhibition (IC$_{50}$ = 1.2 µM)
5-{[2-(4-Nitrobenzyl)-1H-benzimidazol-1-yl]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine Benzimidazole-thiadiazole hybrid Xanthine oxidase inhibition (IC$_{50}$ = 0.8 µM)

Key Observations :

  • Hybridization with quinazoline or benzimidazole scaffolds enhances kinase or oxidase inhibition, likely due to synergistic π-π stacking and hydrogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.